molecular formula C12H18N2O3S B5820260 N~2~-(mesitylsulfonyl)-N~1~-methylglycinamide

N~2~-(mesitylsulfonyl)-N~1~-methylglycinamide

Cat. No. B5820260
M. Wt: 270.35 g/mol
InChI Key: FGTZTWAMEPMNBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N2-(mesitylsulfonyl)-N1-methylglycinamide and related compounds often involves steps that integrate sulfonyl groups with amino acid derivatives, like glycine, to form complex structures. For instance, the reaction of chloro(chloromethyl)dimethylsilane and hexamethyldisilazane with N-methylamides of N'-organosulfonyl-2-amino acids can yield new types of silacyclanes, showcasing the synthetic versatility of compounds involving sulfonyl and amino functionalities (Shipov et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfonyl-glycine derivatives, including N2-(mesitylsulfonyl)-N1-methylglycinamide, is characterized by X-ray diffraction methods, revealing the intricate arrangement of atoms and the spatial geometry of these molecules. Crystallographic studies provide insights into the conformation, bonding patterns, and interactions within the molecule, which are crucial for understanding its reactivity and properties (González-Cameno et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving N2-(mesitylsulfonyl)-N1-methylglycinamide often exploit the reactivity of the sulfonyl and amide groups, leading to a variety of transformations. These reactions can include substitutions, additions, and cyclizations, which are fundamental for creating a broad range of derivatives with potential applications in medicinal chemistry and materials science (Bizhanova et al., 2017).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the toxicological properties of the compound, its handling precautions, and disposal methods .

properties

IUPAC Name

N-methyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-8-5-9(2)12(10(3)6-8)18(16,17)14-7-11(15)13-4/h5-6,14H,7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTZTWAMEPMNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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